DBCO-Biotin is classified under click chemistry reagents and is derived from the DBCO structure, which is known for its strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This classification allows it to be utilized in various biochemical applications, including protein labeling and detection, due to its high reactivity with azides without the need for copper catalysis .
The synthesis of DBCO-Biotin typically involves the coupling of biotin with a DBCO derivative. The general approach includes:
This method allows for high yields and purity of DBCO-Biotin suitable for further applications .
DBCO-Biotin undergoes a specific chemical reaction known as the strain-promoted azide-alkyne cycloaddition. This reaction proceeds via:
The absence of copper catalysis in this reaction not only simplifies the process but also prevents potential cytotoxic effects associated with copper ions, thereby enhancing its applicability in biological systems .
The mechanism of action for DBCO-Biotin involves:
This mechanism allows researchers to label proteins or other biomolecules selectively, facilitating studies in cellular biology and biochemistry .
These properties make DBCO-Biotin an effective tool for various scientific applications, particularly in live-cell imaging and tracking studies .
DBCO-Biotin has several important applications in scientific research:
Classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), while revolutionary for in vitro applications, presented significant limitations for biological systems. The requirement for cytotoxic copper(I) catalysts caused oxidative damage to proteins, nucleic acids, and cellular membranes, severely restricting its utility in live-cell studies or therapeutic development [3]. This challenge catalyzed the development of strain-promoted azide-alkyne cycloaddition (SPAAC), leveraging ring strain in cyclooctynes like Dibenzocyclooctyne (DBCO) to drive reactivity with azides without metal catalysts. DBCO’s inherent kinetic stability and selective reactivity enabled its application in sensitive biological contexts where copper was prohibitive—such as cell surface labeling, glycan engineering, and in vivo tracking [5].
The integration of biotin with DBCO (forming DBCO-Biotin) marked a strategic evolution, merging bioorthogonal ligation with one of biology’s strongest non-covalent interactions (Kd ≈ 10⁻¹⁵ M for biotin-streptavidin). Early DBCO-Biotin reagents suffered from solubility limitations, restricting their use in aqueous environments. Subsequent innovations introduced hydrophilic spacers and polyethylene glycol (PEG) linkers, enhancing water solubility and reducing steric hindrance during streptavidin binding. For example, Water-Soluble (WS) DBCO-Biotin (C₃₁H₃₅N₅O₇S₂; MW: 653.77) achieves >99% purity and solubility in water, dimethyl sulfoxide, and dimethylformamide, making it indispensable for live-cell applications [2]. This progression exemplifies a broader shift toward multifunctional reagents that maintain biocompatibility without sacrificing efficiency.
Table 1: Evolution of Key DBCO-Biotin Reagents
Reagent Name | Molecular Formula | Molecular Weight | Solubility | Purity | Key Advancement |
---|---|---|---|---|---|
PC DBCO-Biotin | C₅₀H₆₁N₇O₁₃S | 1002.14 | Organic solvents* | >95% | Photocleavable spacer |
WS DBCO-Biotin | C₃₁H₃₅N₅O₇S₂ | 653.77 | Water, dimethyl sulfoxide, dimethylformamide | >99% | Enhanced aqueous solubility |
DBCO-Diazo Biotin | C₅₂H₆₀N₈O₉S | 973.15 | dimethyl sulfoxide, dimethylformamide | N/A | Sodium dithionite-cleavable linker |
*Organic solvents: dimethyl sulfoxide, dimethylformamide, dichloromethane, tetrahydrofuran, chloroform [1] [2] [4]
DBCO-Biotin operates through a two-stage mechanism: initial bioorthogonal conjugation via SPAAC, followed by affinity-based handling using streptavidin-biotin interactions. The DBCO moiety reacts selectively with azides—metabolically incorporated into target biomolecules—to form stable 1,2,3-triazole adducts. This enables precise labeling of azide-functionalized glycans, proteins, or lipids in living cells without cross-reactivity. For instance, metabolic labeling of Magnetospirillum gryphiswaldense with 3-Azido-d-Alanine introduced surface azides, allowing subsequent conjugation to DBCO-Biotin for magnetic isolation or imaging [3]. Similarly, exosomes engineered with azide-bearing sialic acid (via tetraacetylated N-azidoacetyl-D-mannosamine metabolic labeling) were efficiently captured using DBCO-Biotin-streptavidin platforms, facilitating proteomic analysis of these nanovesicles [5].
The biotin component transforms this conjugate into a universal handle for purification, detection, or immobilization. After SPAAC conjugation, biotinylated complexes can be isolated using streptavidin-coated beads, visualized via streptavidin-enzyme or fluorophore conjugates, or anchored to streptavidin-functionalized surfaces. This dual functionality is exemplified in proteomic workflows where DBCO-Diazo Biotin captures azide-tagged proteins through SPAAC. Subsequent sodium dithionite treatment cleaves the diazo linker, releasing purified proteins for mass spectrometry without residual biotinylation that could interfere with analysis [4] [6].
Traditional biotinylation reagents—such as N-hydroxysuccinimide-biotin (NHS-Biotin) or maleimide-biotin—rely on stochastic reactions with amine or thiol groups. These lack spatial and temporal control, risk functional impairment of target biomolecules, and generate irreversible conjugates. DBCO-Biotin addresses these limitations through three key advantages:
Table 2: Performance Comparison of DBCO-Biotin vs. Traditional Biotinylation Reagents
Parameter | DBCO-Biotin | NHS-Biotin | Maleimide-Biotin |
---|---|---|---|
Reaction Target | Azide groups (metabolically installed) | Primary amines (lysine/N-terminus) | Thiol groups (cysteine) |
Catalyst Requirement | None | None | None |
Reversibility | Yes (photocleavable/dithionite-cleavable variants) | No | No |
Live-Cell Compatibility | High (copper-free) | Low (pH-dependent, may require cell fixation) | Moderate (thiol reduction risks in cytosol) |
Steric Impact | Tunable via polyethylene glycol spacer length | Fixed, short linker | Fixed, short linker |
DBCO-Biotin’s versatility extends to complex experimental designs, such as sequential labeling protocols. For example, azide-modified cell surfaces can undergo initial DBCO-Biotin conjugation for streptavidin-based isolation, followed by photocleavage to release intact cells for functional assays—a process unattainable with irreversible traditional biotinylation [1] [5]. This positions DBCO-Biotin not merely as an alternative biotinylation tool, but as a foundational technology for dynamic, multi-step biomolecular engineering.
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